molecular formula C17H20BrClFNO5 B12941658 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B12941658
M. Wt: 452.7 g/mol
InChI Key: GHHZQTVBUCRYHH-GWCFXTLKSA-N
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Description

1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the phenoxy group and the tert-butyl and methyl substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways could make it a candidate for drug discovery and development.

Medicine

In the field of medicine, this compound may be investigated for its therapeutic potential. Its structural features suggest it could interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may impart desirable characteristics to the final products, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate include other pyrrolidine derivatives with different substituents. Examples include:

  • 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate
  • 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-chloro-5-fluorophenoxy)pyrrolidine-1,2-dicarboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H20BrClFNO5

Molecular Weight

452.7 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C17H20BrClFNO5/c1-17(2,3)26-16(23)21-8-10(7-13(21)15(22)24-4)25-9-5-11(18)14(20)12(19)6-9/h5-6,10,13H,7-8H2,1-4H3/t10-,13-/m0/s1

InChI Key

GHHZQTVBUCRYHH-GWCFXTLKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC(=C(C(=C2)Br)F)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=C(C(=C2)Br)F)Cl

Origin of Product

United States

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